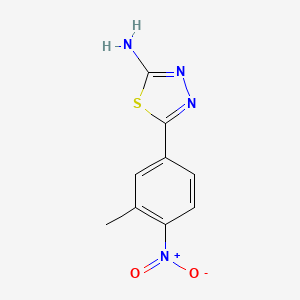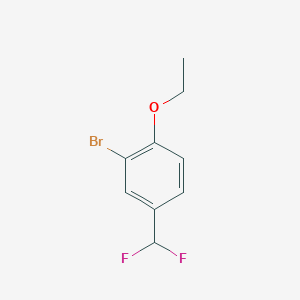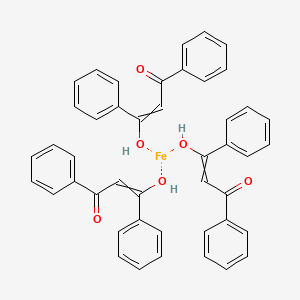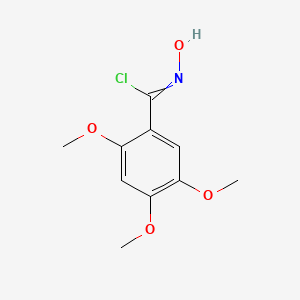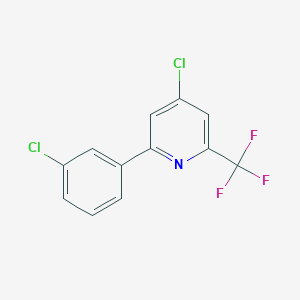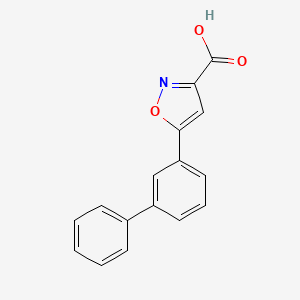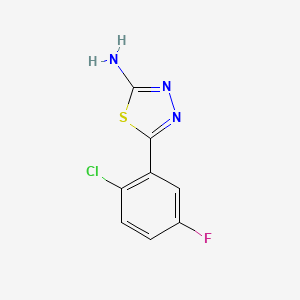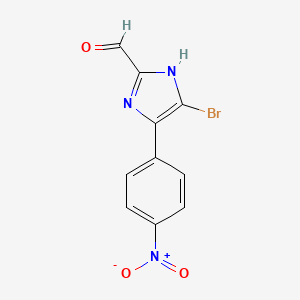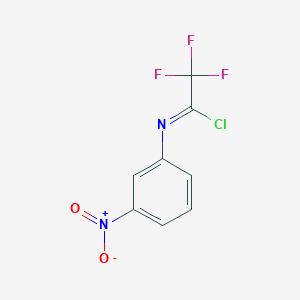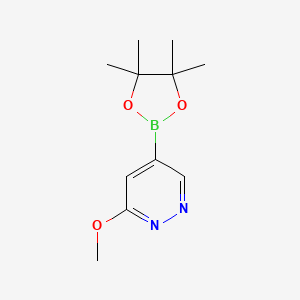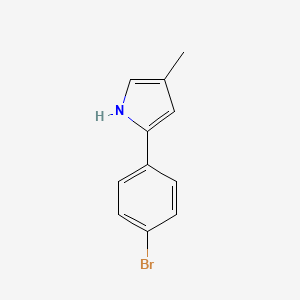
1-(4-Bromo-2,6-dimethylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2,6-dimethylphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a guanidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,6-dimethylphenyl)guanidine typically involves the reaction of 4-bromo-2,6-dimethylaniline with a guanylating agent. One common method is the reaction of the aniline derivative with cyanamide in the presence of a base, followed by hydrolysis to yield the desired guanidine compound. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of less toxic reagents and solvents can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,6-dimethylphenyl)guanidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Products: Various substituted phenylguanidines.
Oxidation Products: Oxidized derivatives with functional groups like nitro or hydroxyl.
Reduction Products: Reduced derivatives with amine or alkyl groups.
Scientific Research Applications
1-(4-Bromo-2,6-dimethylphenyl)guanidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Biological Studies: The compound’s biological activity makes it a useful tool in studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-dimethylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the phenyl ring can participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2,6-dimethylphenyl)guanidine
- 1-(4-Fluoro-2,6-dimethylphenyl)guanidine
- 1-(4-Methyl-2,6-dimethylphenyl)guanidine
Uniqueness
1-(4-Bromo-2,6-dimethylphenyl)guanidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be easily replaced by other substituents, making the compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H12BrN3 |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dimethylphenyl)guanidine |
InChI |
InChI=1S/C9H12BrN3/c1-5-3-7(10)4-6(2)8(5)13-9(11)12/h3-4H,1-2H3,(H4,11,12,13) |
InChI Key |
NDCWPJSRSBAMIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N=C(N)N)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B13696644.png)

